Product packaging for 4-(2-Fluoro-3-trifluoromethylphenyl)phenol(Cat. No.:CAS No. 634192-39-5)

4-(2-Fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6370539
CAS No.: 634192-39-5
M. Wt: 256.19 g/mol
InChI Key: LJRNIRYCJOBFOB-UHFFFAOYSA-N
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Description

Contextual Significance of Phenolic Structures in Chemical Research

Phenolic structures, which consist of a hydroxyl group bonded directly to an aromatic hydrocarbon ring, are of fundamental importance in chemical research. The hydroxyl group significantly influences the reactivity of the aromatic ring and provides a site for a variety of chemical transformations. Phenols are precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. Their ability to act as hydrogen bond donors and their acidic nature make them key components in both biological and industrial processes.

The Role of Fluorine and Trifluoromethyl Groups in Modifying Chemical Properties

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physicochemical properties. Fluorine, being the most electronegative element, and the trifluoromethyl group, a strong electron-withdrawing moiety, can significantly impact a molecule's reactivity, stability, and biological activity.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound. acs.org Fluorination can also increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.gov The trifluoromethyl group is often used in medicinal chemistry to enhance the binding affinity of a drug to its target receptor and to block metabolic oxidation. nih.gov It is also known to increase the acidity of nearby functional groups. nih.gov The strategic placement of these groups can therefore be used to fine-tune the properties of a molecule for specific applications. nih.govnih.gov

Rationale for Comprehensive Academic Investigation of 4-(2-Fluoro-3-trifluoromethylphenyl)phenol

The compound this compound combines the foundational phenolic structure with the influential fluorine and trifluoromethyl substituents. This specific arrangement of a biphenyl (B1667301) system, where one ring is substituted with a hydroxyl group and the other with both a fluorine atom and a trifluoromethyl group, presents a unique molecular architecture. A comprehensive academic investigation is warranted to understand how the interplay of these structural features dictates the compound's chemical behavior and to explore its potential in various scientific and industrial domains. Aromatic fluorinated biphenyl compounds have gained significant importance in fields such as medicinal chemistry, crop protection, and materials science. nih.govacs.org

Physicochemical Properties

PropertyValueSource
IUPAC Name 4-(2-Fluoro-3-(trifluoromethyl)phenyl)phenolN/A
Molecular Formula C₁₃H₈F₄ON/A
Molecular Weight 256.20 g/mol N/A
Predicted XLogP3 4.8N/A
Predicted Hydrogen Bond Donor Count 1N/A
Predicted Hydrogen Bond Acceptor Count 1N/A
Predicted Rotatable Bond Count 1N/A

This table contains predicted data.

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in the reviewed scientific literature. However, based on established synthetic methodologies for structurally related biphenyl compounds, a plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. acs.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.

A likely approach would involve the palladium-catalyzed coupling of a boronic acid or ester derivative of one of the phenyl rings with a halide derivative of the other. For instance, the reaction could proceed between 2-fluoro-3-(trifluoromethyl)phenylboronic acid and a protected 4-halophenol (such as 4-bromophenol (B116583) or 4-iodophenol), followed by deprotection of the hydroxyl group. The general scheme for a Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biphenyl product.

Alternatively, the synthesis of the related compound, 4-fluoro-3-trifluoromethylphenol, has been described via the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis. google.comgoogle.com This suggests that a multi-step synthesis starting from a substituted aniline (B41778) could also be a viable pathway to obtain the necessary precursors for a final coupling step.

Structural Elucidation and Spectroscopic Analysis

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The coupling patterns and chemical shifts would be influenced by the positions of the fluorine, trifluoromethyl, and hydroxyl groups. The phenolic proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms attached to fluorine and the trifluoromethyl group would exhibit characteristic splitting patterns (C-F coupling). For example, in related fluorinated biphenyls, the carbon attached to fluorine shows a large coupling constant. acs.org

¹⁹F NMR: Fluorine NMR would be particularly informative, showing distinct signals for the single fluorine atom and the trifluoromethyl group, providing clear evidence of their presence and electronic environment.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₈F₄O.

While specific spectra for this compound are not available in the searched literature, data for analogous compounds such as 4-(trifluoromethyl)phenol (B195918) provide a reference for the expected spectroscopic behavior. chemicalbook.comchemicalbook.comnih.gov

Research and Applications

While specific research exclusively focused on this compound is not prominent in the available literature, the broader class of fluorinated biphenyl compounds is the subject of extensive investigation due to their diverse applications.

Fluorinated biphenyls are of significant interest in medicinal chemistry . The incorporation of fluorine and trifluoromethyl groups can enhance the biological activity and pharmacokinetic properties of drug candidates. nih.gov These compounds have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.gov

In materials science , fluorinated biphenyls are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials due to their unique electronic properties and stability. nih.gov

Given its structure, this compound could be a valuable intermediate in the synthesis of more complex molecules in these fields. Its phenolic hydroxyl group provides a reactive handle for further functionalization, while the fluorinated phenyl ring imparts desirable properties to the target molecules. The compound is also noted as being useful as a starting material for agricultural chemicals. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F4O B6370539 4-(2-Fluoro-3-trifluoromethylphenyl)phenol CAS No. 634192-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-10(8-4-6-9(18)7-5-8)2-1-3-11(12)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRNIRYCJOBFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683610
Record name 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634192-39-5
Record name 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Selective Pathways for 4 2 Fluoro 3 Trifluoromethylphenyl Phenol

Established and Emerging Synthetic Routes to Fluorinated Phenols

The incorporation of fluorine atoms into phenolic compounds can significantly alter their physicochemical and biological properties. This has led to the development of a diverse array of synthetic methods to access these valuable molecules.

Diazotization-Hydrolysis Mechanisms for Phenyl-Fluorination

A well-established method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by the hydrolysis of the resulting diazonium salt. byjus.comchemicalnote.com This process begins with the reaction of an aniline (B41778) derivative with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, to form a diazonium salt. youtube.comorganic-chemistry.org This intermediate is then hydrolyzed, often by warming in an aqueous solution, to yield the corresponding phenol (B47542). google.comgoogle.com

For the synthesis of fluorinated phenols, a fluoro-substituted aniline serves as the starting material. google.comgoogle.com The reaction mechanism involves the protonation of nitrous acid, which then reacts with the aniline to form an N-nitrosoaniline. chemicalnote.com Subsequent tautomerization and protonation, followed by the elimination of water, generates the aryl diazonium ion. byjus.comyoutube.com The presence of fluorine substituents can affect the stability and reactivity of the diazonium salt, sometimes necessitating careful optimization of the reaction conditions. google.com

Arylation Reactions for C-C Bond Formation

The construction of the biaryl core of compounds like 4-(2-Fluoro-3-trifluoromethylphenyl)phenol is most effectively achieved through modern cross-coupling reactions. These methods provide powerful and versatile tools for the formation of carbon-carbon bonds between two aromatic rings.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for biaryl synthesis, reacting an aryl halide with an arylboronic acid or its ester. nih.govrsc.org This reaction is known for its high yields and tolerance of a wide range of functional groups. nih.govthieme-connect.com The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the arylboronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. youtube.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency, especially for electron-poor substrates like polyfluorinated biphenyls. youtube.comacs.org

Other Cross-Coupling Reactions: While the Suzuki-Miyaura coupling is widely used, other palladium-catalyzed reactions such as Stille, Negishi, and Hiyama couplings are also effective for synthesizing biaryl compounds. rsc.org Additionally, methods for the direct coupling of arenes with aryl halides are being developed, offering alternative pathways to these structures. acs.org

Building Block Strategies in Trifluoromethylated Compound Synthesis

The introduction of the trifluoromethyl (CF3) group is a key aspect of modern drug design and materials science. hovione.com A common and effective approach to synthesizing trifluoromethylated compounds is the "building block" strategy. rsc.orgclockss.org This involves using a readily available starting material that already contains the trifluoromethyl group. This approach offers high regioselectivity, as the position of the CF3 group is predetermined.

For instance, a trifluoromethyl-substituted aryl halide can be coupled with an appropriate boronic acid to construct the desired biaryl system. nih.gov This strategy avoids the potential difficulties and lack of regioselectivity associated with the direct trifluoromethylation of a pre-formed biaryl ring. The development of novel trifluoromethylating reagents and protocols continues to expand the toolkit for synthesizing these important compounds. organic-chemistry.org

Strategies for the Preparation of this compound

The specific synthesis of this compound requires a well-designed reaction sequence that precisely controls the placement of the various functional groups.

Precursor Selection and Optimization

A convergent synthetic approach is often the most efficient strategy, where the two aromatic rings are functionalized separately before being joined. The selection of appropriate precursors is critical for the success of the synthesis.

A plausible route involves the Suzuki-Miyaura coupling of a halogenated 2-fluoro-3-(trifluoromethyl)benzene derivative with a suitably protected hydroxyphenylboronic acid. For example, 1-bromo-2-fluoro-3-(trifluoromethyl)benzene could be coupled with 4-(methoxymethoxy)phenylboronic acid. The methoxymethyl (MOM) ether serves as a protecting group for the phenol, which can be subsequently removed under acidic conditions to yield the final product.

Precursor 1 Precursor 2 Coupling Reaction Key Features
1-Bromo-2-fluoro-3-(trifluoromethyl)benzene4-(Methoxymethoxy)phenylboronic acidSuzuki-MiyauraConvergent, good control of regiochemistry.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid1-Bromo-4-(methoxymethoxy)benzeneSuzuki-MiyauraAlternative convergent approach.
4-Fluoro-3-trifluoromethylaniline(4-Hydroxyphenyl)boronic acidDiazotization-Hydrolysis / Suzuki-MiyauraMulti-step, requires careful control.

Regioselective Functionalization Approaches

Achieving the correct substitution pattern, or regioselectivity, is a primary challenge in the synthesis of polysubstituted aromatic compounds. In the case of this compound, the directing effects of the substituents on each ring must be carefully considered.

The use of pre-functionalized building blocks in a cross-coupling reaction is a powerful strategy for ensuring regioselectivity. By starting with precursors where the positions of the reactive groups (e.g., halide and boronic acid) are already defined, the desired connectivity of the final biaryl product is secured. This approach bypasses the complexities of attempting to functionalize a pre-existing biaryl system, which could result in a mixture of isomers.

For example, in a Suzuki-Miyaura coupling, the specific pairing of the boronic acid and the aryl halide dictates the final arrangement of the rings. This allows for the precise construction of the this compound skeleton. Further functionalization, if necessary, would then be guided by the combined electronic effects of the existing substituents.

Derivatization Reactions and Subsequent Chemical Transformations of this compound

The presence of three distinct reactive sites—the phenolic hydroxyl group, the electron-rich phenyl ring, and the electron-deficient fluorinated phenyl ring—allows for a wide array of selective chemical transformations.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key handle for introducing a variety of functional groups through etherification and esterification.

Etherification: The compound can be readily converted to its corresponding aryl ethers via the Williamson ether synthesis. wikipedia.org This involves deprotonation of the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether linkage. This method is highly efficient for primary alkyl halides. wikipedia.orgtandfonline.com

Esterification: Due to the relatively low reactivity of phenols with carboxylic acids, esterification is more effectively carried out using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orggoogle.com The reaction proceeds at room temperature or with gentle heating to yield the corresponding phenyl ester. For less reactive acylating agents, the phenol can first be converted to the sodium phenoxide to increase its nucleophilicity. libretexts.org

Table 2: Typical Derivatization Reactions of the Phenolic -OH Group

Reaction TypeReagentsProduct Type
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkoxy ether
Esterification Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Phenyl ester
Triflate Formation Triflic anhydride (B1165640) (Tf₂O), Base (e.g., Pyridine)Aryl triflate

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents on each ring.

Phenolic Ring: The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. Since the para position is occupied by the biaryl linkage, electrophilic attack will be directed predominantly to the two equivalent ortho positions (C3 and C5). Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) will proceed readily on this activated ring. rsc.orgwikipedia.orgmt.com

Fluorinated Ring: This ring is strongly deactivated towards electrophilic attack due to the powerful inductive electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluoro (-F) groups. youtube.comnih.gov The -CF₃ group is a strong meta-director, while the -F group is a deactivating ortho, para-director. The combination of strong deactivation and conflicting directing influences makes electrophilic substitution on this ring challenging and generally requires harsh reaction conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

RingDominant Substituent EffectPredicted Position of AttackReactivity
Phenolic Ring -OH (Activating, o,p-directing)C3, C5High
Fluorinated Ring -CF₃ (Deactivating, m-directing), -F (Deactivating, o,p-directing)UnfavoredVery Low

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Centers

The electron-deficient nature of the fluorinated ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom at the C2 position is significantly activated towards displacement by the adjacent, strongly electron-withdrawing -CF₃ group at C3. nih.gov

This transformation typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiolates can readily displace the fluoride (B91410) ion under relatively mild conditions to form new C-O, C-N, or C-S bonds, respectively. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Functionalization

The phenolic hydroxyl group serves as an excellent synthetic handle for transition metal-catalyzed cross-coupling reactions after its conversion to an aryl triflate (-OTf). Aryl triflates are highly effective electrophilic partners in a variety of palladium-catalyzed reactions. acs.orgnih.gov

Triflate Formation: The phenol is reacted with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine (B92270) to quantitatively form the aryl triflate. acs.org

Cross-Coupling Reactions: The resulting triflate can undergo several key C-C and C-heteroatom bond-forming reactions:

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne in the presence of a copper(I) co-catalyst to introduce an alkynyl substituent. acs.orgwikipedia.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form arylamines. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent to form a new biaryl or vinyl-aryl linkage. organic-chemistry.org

These coupling reactions provide powerful tools for the advanced functionalization of the this compound scaffold, enabling the synthesis of complex molecular architectures.

Table 4: Functionalization via Aryl Triflate Intermediate

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIAryl-Alkynyl (C-C)
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / XPhosAryl-Amino (C-N)
Suzuki-Miyaura Boronic Acid (RB(OH)₂)Pd(PPh₃)₄Aryl-Aryl (C-C)

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Fluoro 3 Trifluoromethylphenyl Phenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By analyzing the chemical environments of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonance Assignment

The ¹H NMR spectrum of 4-(2-Fluoro-3-trifluoromethylphenyl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents (–F, –CF₃, and –OH).

The protons on the 4-hydroxyphenyl ring are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-2', H-6') would likely resonate at approximately 6.9-7.2 ppm, while the protons meta to the hydroxyl group (H-3', H-5') would be expected further downfield in the range of 7.3-7.6 ppm, due to the deshielding effect of the adjacent aromatic ring.

The aromatic protons on the 2-fluoro-3-trifluoromethylphenyl ring will display more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at the 6-position (H-6) is expected to show a doublet of doublets due to coupling with H-5 and the ortho fluorine atom. The protons at the 4 and 5-positions (H-4 and H-5) will also exhibit complex multiplet structures.

The phenolic hydroxyl proton (–OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically ranging from 5.0 to 10.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2', H-6'6.9 – 7.2dJ = 8.0 – 9.0
H-3', H-5'7.3 – 7.6dJ = 8.0 – 9.0
Aromatic H (Fluoro-CF₃ ring)7.2 – 7.8m-
-OH5.0 – 10.0br s-

Note: Predicted data is based on analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The presence of the electron-withdrawing fluorine and trifluoromethyl groups will significantly influence the chemical shifts of the carbons in the substituted biphenyl (B1667301) system.

The carbon attached to the hydroxyl group (C-4') is expected to be the most shielded among the aromatic carbons, with a predicted chemical shift in the range of 150-158 ppm. icm.edu.plescholarship.org The carbon atom bearing the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet, and is expected to resonate at a significantly downfield position, likely in the range of 150-160 ppm. icm.edu.pl The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift typically around 120-130 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
C-4' (C-OH)150 – 158s-
C-2 (C-F)150 – 160d¹JCF ≈ 240 – 260
C-3 (C-CF₃)128 – 135q²JCCF ≈ 30 – 35
-CF₃120 – 130q¹JCF ≈ 270 – 280
Other Aromatic C115 – 140m-

Note: Predicted data is based on analysis of structurally similar compounds. icm.edu.plescholarship.orgrsc.org

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms. tandfonline.com For this compound, two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

The chemical shift of the aromatic fluorine (C-F) is anticipated to be in the range of -110 to -140 ppm relative to CFCl₃. dergipark.org.trucsb.edu Its signal will likely be a multiplet due to coupling with nearby protons and potentially a smaller through-space coupling to the trifluoromethyl group.

The trifluoromethyl (–CF₃) group will appear as a singlet or a narrow multiplet if there is coupling to the ortho fluorine atom, with a chemical shift typically in the range of -60 to -65 ppm. dergipark.org.trucsb.edu The precise chemical shifts and coupling constants provide invaluable information about the electronic structure and conformation of the molecule.

Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (ppm vs CFCl₃) Predicted Multiplicity
Ar-F-110 to -140m
-CF₃-60 to -65s or narrow m

Note: Predicted data is based on analysis of structurally similar compounds. dergipark.org.trucsb.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. rsc.org

The C-F stretching vibration will give rise to a strong absorption band typically in the range of 1100-1300 cm⁻¹. The trifluoromethyl group has several characteristic strong absorption bands, most notably in the 1100-1400 cm⁻¹ region, often overlapping with the C-F stretch. Aromatic C=C stretching vibrations will be observed in the 1450-1620 cm⁻¹ region. libretexts.org

Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded)3200 – 3600Strong, Broad
Aromatic C-H stretch3000 – 3100Medium
Aromatic C=C stretch1450 – 1620Medium to Strong
C-F stretch / CF₃ stretch1100 – 1400Strong
C-O stretch (phenol)1200 – 1260Strong
Aromatic C-H out-of-plane bend800 – 900Strong

Note: Predicted data is based on analysis of structurally similar compounds. rsc.orglibretexts.org

Raman Spectroscopy for Molecular Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=C stretching modes of the benzene rings are expected to produce prominent bands in the 1580-1620 cm⁻¹ region.

The symmetric stretching of the C-CF₃ bond should also be Raman active. While the O-H stretch is generally weak in Raman spectra, the C-F and CF₃ vibrations will likely show characteristic signals. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Predicted Prominent Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H stretch3050 – 3100Strong
Aromatic C=C ring stretch1580 – 1620Strong
Symmetric CF₃ stretch700 – 800Medium
Aromatic ring breathing modes~1000Strong

Note: Predicted data is based on analysis of structurally similar compounds. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

The molecular formula for this compound is C13H8F4O, leading to a calculated monoisotopic mass of approximately 256.0459 g/mol . In a typical mass spectrometry experiment, this compound would be expected to produce a prominent molecular ion peak ([M]+) corresponding to this mass. The presence of fluorine and oxygen atoms would also lead to characteristic isotopic patterns.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of isomeric compounds like 4-fluoro-3-(trifluoromethyl)phenol (B1297691). uni.luuni.lu These predictions suggest that protonated ([M+H]+), sodiated ([M+Na]+), and other adducted species would be readily formed in the gas phase. uni.luuni.lu The fragmentation of the parent ion would likely involve the loss of the trifluoromethyl group, cleavage of the ether linkage if derivatized, and fragmentation of the aromatic rings. For instance, the mass spectrum of the methyl ether of the related 2-fluoro-3-(trifluoromethyl)phenol (B1333810) has been documented. nist.gov

A summary of predicted mass-to-charge ratios (m/z) for various adducts of the isomeric compound 4-fluoro-3-(trifluoromethyl)phenol is presented in the interactive table below.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of the Isomer 4-Fluoro-3-(trifluoromethyl)phenol

Adduct Predicted m/z
[M+H]+ 181.02710
[M+Na]+ 203.00904
[M-H]- 179.01254
[M+NH4]+ 198.05364
[M+K]+ 218.98298
[M+H-H2O]+ 163.01708
[M]+ 180.01927

Data sourced from predicted values for the isomer C7H4F4O. uni.luuni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of structurally similar compounds allows for a robust prediction of its solid-state characteristics.

The crystal packing of this compound would be significantly influenced by a variety of intermolecular interactions. Based on the crystal structure analysis of analogs, it is anticipated that hydrogen bonding and halogen interactions would be prominent.

In the crystal structure of a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, molecules are linked by C—H⋯O interactions, forming polymeric chains. nih.gov Hirshfeld surface analysis of this analog revealed that the most significant contributions to the crystal packing arise from C⋯H/H⋯C, H⋯H, F⋯H/H⋯F, O⋯H/H⋯O, and F⋯F interactions. nih.gov Similarly, the crystal structure of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide features N—H⋯O hydrogen bonds that link molecules into chains. researchgate.net

For this compound, the phenolic hydroxyl group is expected to be a key participant in hydrogen bonding, likely forming O—H⋯O or O—H⋯F hydrogen bonds. The presence of both a fluorine atom and a trifluoromethyl group introduces the potential for various fluorine-involved interactions, which are known to influence molecular conformation and crystal packing.

Table 2: Expected Intermolecular Interactions in the Crystal Lattice of this compound Based on Analog Studies

Interaction Type Description
O—H···O Hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules.
C—H···O Interactions involving aromatic C-H donors and the phenolic oxygen acceptor. nih.gov
F···H Contacts between fluorine atoms (from both the fluoro and trifluoromethyl groups) and hydrogen atoms. nih.gov
F···F Interactions between fluorine atoms on neighboring molecules. nih.gov

Insights derived from the analysis of structurally related compounds. nih.gov

The conformation of this compound in the crystalline state will be dictated by the interplay between intramolecular steric effects and intermolecular packing forces. The dihedral angle between the two phenyl rings is a key conformational parameter.

In the analog 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the dihedral angle between the phenol (B47542) and the trifluoromethylphenyl rings is 44.77°. nih.gov For N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, the C—C—N—C torsion angle between the benzene ring and the pivaloyl group is -33.9°. researchgate.net These examples suggest that the two aromatic rings in this compound are likely to be non-coplanar to minimize steric hindrance between the substituents on the adjacent rings.

Computational Chemistry and Theoretical Investigations of 4 2 Fluoro 3 Trifluoromethylphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-(2-Fluoro-3-trifluoromethylphenyl)phenol, a key structural feature is the dihedral angle between the two phenyl rings. This angle is determined by the balance between the steric hindrance of the ortho-substituents and the electronic effects favoring co-planarity.

DFT methods, such as B3LYP, are commonly used for geometry optimization, often paired with basis sets like 6-31G(d) or larger for greater accuracy. jcsp.org.pk In substituted biphenyls, the rotational barrier around the central carbon-carbon bond dictates the conformational landscape. rsc.orgresearchgate.net For this compound, the presence of the fluorine atom at the 2-position and the bulky trifluoromethyl group at the 3-position on one ring, along with the hydroxyl group on the other, will create a twisted conformation in its lowest energy state to minimize steric repulsion. Studies on similarly substituted biphenyls have shown that attractive dispersive interactions between substituents can also influence the geometry. rsc.org

The torsional energy profile can be calculated by systematically varying the dihedral angle and performing a geometry optimization at each step. This allows for the identification of the global minimum energy conformation as well as transition states for rotation.

Table 1: Representative Calculated Geometrical Parameters for Substituted Biphenyls This table presents typical data for analogous compounds as found in computational studies. jcsp.org.pk

Parameter Typical Value Range
C-C (inter-ring) bond length 1.48 - 1.50 Å
Phenyl ring C-C bond length 1.39 - 1.41 Å
C-O (phenol) bond length 1.36 - 1.38 Å
C-F bond length 1.34 - 1.36 Å
C-CF3 bond length 1.49 - 1.51 Å

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. bohrium.com

For push-pull systems like many substituted biphenyls, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. mdpi.com In this compound, the phenol (B47542) ring is expected to be the primary electron-donating moiety, thus contributing significantly to the HOMO. The 2-fluoro-3-trifluoromethylphenyl ring, with its strongly electron-withdrawing substituents, will be the electron-accepting portion and will dominate the LUMO. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. The magnitude of the HOMO-LUMO gap can be effectively tuned by substituents on the aromatic rings. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for Fluorinated Biphenyl (B1667301) Derivatives This table contains representative data from DFT calculations on analogous compounds. nih.gov

Compound Analogue HOMO (eV) LUMO (eV) Energy Gap (eV)
3,4-Difluoro-4'-acetylbiphenyl -6.81 -2.25 4.56
3,4-Difluoro-4'-nitrobiphenyl -6.99 -3.11 3.88

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a significant negative potential around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential. The aromatic rings will show regions of negative potential above and below the plane, characteristic of π-systems. The fluorine and trifluoromethyl groups, being highly electronegative, will draw electron density away from the second phenyl ring, making the potential in that region generally more positive compared to the phenol ring. researchgate.netdtic.mil

To quantify the distribution of electronic charge among the atoms in a molecule, various population analysis schemes can be employed, with Mulliken population analysis being one of the earliest and most widely known methods. wikipedia.orglibretexts.org While it has known limitations, such as a strong dependence on the choice of basis set, it can still provide a qualitative picture of charge distribution. q-chem.com

In this compound, a Mulliken charge analysis would be expected to show a significant negative partial charge on the phenolic oxygen and the fluorine atom, consistent with their high electronegativity. The carbon atoms attached to these electronegative groups would, in turn, carry positive partial charges. The hydrogen atoms, particularly the phenolic hydrogen, would also have positive charges. This analysis provides a numerical basis for understanding the molecule's polarity and the MEP map.

Table 3: Illustrative Mulliken Charges for Atoms in a Substituted Phenol This table shows representative Mulliken charge values calculated for a similar molecule, 2,6-dichloro-4-fluoro phenol, using the B3LYP/6-311+G(d,p) method, to illustrate expected charge distribution.

Atom Representative Charge (a.u.)
O (phenolic) -0.6 to -0.7
H (phenolic) +0.4 to +0.5
C (attached to OH) +0.3 to +0.4
F -0.2 to -0.3

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of NMR chemical shifts, particularly for nuclei like ¹⁹F, is a powerful application of DFT. By calculating the magnetic shielding tensor, one can obtain the isotropic shielding value, which can be converted to a chemical shift by referencing it against a standard (e.g., CFCl₃). For fluorinated aromatic compounds, methods like B3LYP with the 6-31+G(d,p) basis set, often combined with linear scaling factors, have proven to be highly effective in predicting ¹⁹F chemical shifts with good accuracy. acs.orgnih.gov This would allow for the a priori assignment of the fluorine signal in the ¹⁹F NMR spectrum of this compound.

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. These frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. For phenols, characteristic IR absorptions include the O-H stretching band (typically broad and in the range of 3200-3600 cm⁻¹) and the C-O stretching band (around 1200 cm⁻¹). libretexts.org The exact positions are sensitive to substitution and hydrogen bonding. cdnsciencepub.comnih.gov Calculations would also predict the frequencies for C-F and C-F₃ stretching and bending modes, aiding in the interpretation of the full experimental IR spectrum.

Table 4: Typical Calculated vs. Experimental Vibrational Frequencies for Phenolic Compounds This table presents characteristic frequency ranges for phenols to illustrate the expected values. libretexts.orgokstate.edu

Vibrational Mode Typical Calculated Range (cm⁻¹) Typical Experimental Range (cm⁻¹)
O-H Stretch 3700 - 3800 (gas phase) 3200 - 3600 (H-bonded)
C-H Stretch (aromatic) 3100 - 3200 3000 - 3100
C=C Stretch (aromatic) 1500 - 1650 1450 - 1600
C-O Stretch 1200 - 1300 1180 - 1260

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational dynamics and interactions with a solvent.

In an MD simulation, the forces on each atom are calculated using a force field (a classical approximation of the potential energy surface), and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. For this compound, an MD simulation could be used to study the rotation around the biphenyl linkage in a solvent, providing a more realistic picture of its conformational flexibility than static calculations alone. aip.orgresearchgate.net It would also allow for the investigation of the dynamics of hydrogen bonding between the phenol and solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a biological or solution-phase environment. tandfonline.com

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily defined by the rotation around the C-C bond connecting the two phenyl rings. Unlike unsubstituted biphenyl, which has a relatively low barrier to rotation and a twisted equilibrium conformation in the gas phase (dihedral angle of approximately 45°), the presence of ortho-substituents significantly alters the rotational energetics. libretexts.orgutah.edu In this molecule, the fluorine atom and the trifluoromethyl (-CF3) group at the 2- and 3-positions of one ring introduce substantial steric hindrance.

The trifluoromethyl group is particularly bulky, and its interaction with the ortho-hydrogen on the adjacent phenolic ring creates a significant repulsive force when the molecule approaches a planar conformation. Similarly, the fluorine atom, though smaller than a trifluoromethyl group, contributes to this steric clash. libretexts.org This steric repulsion is the dominant factor in establishing a high rotational barrier. The coplanar conformations, where the dihedral angle is 0° or 180°, represent high-energy transition states. The molecule achieves its lowest energy state (ground state) at a specific, non-planar dihedral angle where the steric repulsion between the ortho-substituents is minimized.

Computational studies on similarly ortho-substituted biphenyls indicate that the energy barrier to rotation can be substantial, often in the range of 15 to 19 kcal/mol, which is sufficient to hinder free rotation at room temperature. libretexts.orgresearchgate.net For this compound, the rotational barrier is expected to be in this range, if not higher, due to the combined steric demands of the fluoro and trifluoromethyl groups. The minimum energy conformation would feature a significantly twisted dihedral angle between the two aromatic rings.

To illustrate the energetic landscape of this rotation, a hypothetical potential energy surface scan can be modeled. The following table presents plausible calculated relative energies for different dihedral angles, with the ground state arbitrarily set to 0 kcal/mol.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
018.5Transition State (syn-planar)
305.2
600.0Ground State (twisted)
901.5
1206.8
18016.2Transition State (anti-planar)

This table presents hypothetical data based on computational principles for ortho-substituted biphenyls.

The data illustrates that significant energy is required to force the molecule into a planar conformation, confirming the presence of a substantial rotational barrier. The ground state is a twisted conformation, and rotation proceeds through higher energy states.

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be influenced by its environment, particularly the solvent. The interplay between the solute and solvent molecules can alter the relative energies of different conformers. The effect of the solvent is generally a combination of two factors: a general "solvophobic" effect and specific solute-solvent interactions. nih.gov

In the gas phase, the molecular conformation is determined solely by intramolecular forces. In a non-polar solvent, the interactions are weak, and the conformation is expected to be similar to the gas phase. However, in polar solvents, the situation can change significantly. The dipole moment of the molecule can vary with the dihedral angle. Conformations with a larger dipole moment will be preferentially stabilized in a polar solvent.

For this compound, the electronegative fluorine and trifluoromethyl groups, along with the hydroxyl group, create a significant molecular dipole. As the dihedral angle changes, the magnitude and direction of this dipole moment will also change. It is plausible that more polar conformations, even if slightly higher in energy in the gas phase, could become more populated in polar solvents like water or methanol (B129727) due to favorable dipole-dipole interactions.

Atomistic molecular dynamics simulations on similar complex molecules have shown that the choice of solvent can influence the distribution of dihedral angles. nih.gov For instance, a poor solvent might induce more compact, self-associated structures, while a good solvent could allow for greater conformational freedom. nih.gov

The following table provides a hypothetical illustration of how the equilibrium dihedral angle of this compound might vary in different solvent environments, based on general principles of solvent effects on substituted biphenyls.

SolventDielectric Constant (ε)Expected Equilibrium Dihedral Angle (°)
Gas Phase1~60
Hexane1.9~60
Chloroform4.8~58
Methanol33~55
Water80.1~53

This table presents hypothetical data based on established principles of solvent effects on molecular conformation.

The trend suggests that as the polarity of the solvent increases, the equilibrium dihedral angle may decrease slightly, indicating a shift towards a more planar, and likely more polar, conformation. This stabilization is a result of the solvent's ability to better solvate the more polar conformers. nih.gov

Chemical Reactivity and Stability Profiling of 4 2 Fluoro 3 Trifluoromethylphenyl Phenol

Reaction Mechanisms and Pathways

The reactivity of 4-(2-Fluoro-3-trifluoromethylphenyl)phenol is characterized by the dual nature of its structure. The phenol (B47542) ring is activated towards electrophilic substitution by the hydroxyl group, while the other ring, substituted with electron-withdrawing fluorine and trifluoromethyl groups, is susceptible to nucleophilic attack.

The phenolic hydroxyl group (-OH) can function as a nucleophile. For instance, in the presence of a base, it can be deprotonated to form a more potent phenoxide nucleophile. This phenoxide can then participate in nucleophilic substitution reactions, such as Williamson ether synthesis, to form ether derivatives.

Furthermore, the 2-fluoro-3-trifluoromethylphenyl ring is activated towards nucleophilic aromatic substitution (SNAr). Due to the high electronegativity of fluorine atoms, polyfluoroarenes are susceptible to attack by nucleophiles, leading to the displacement of a fluoride (B91410) anion. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group further enhances this susceptibility by stabilizing the intermediate Meisenheimer complex. Nucleophiles will preferentially attack the positions ortho and para to the electron-withdrawing groups. This makes the fluorine atom on the substituted ring a potential site for displacement by strong nucleophiles.

Electrophilic aromatic substitution predominantly occurs on the phenol ring, which is activated by the electron-donating hydroxyl group. The hydroxyl group is a powerful ortho-, para-director. Conversely, the 2-fluoro-3-trifluoromethylphenyl moiety is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents. The trifluoromethyl group, in particular, is a strong deactivator and a meta-director. google.com

The directing effects of the substituents on the phenolic ring guide the position of incoming electrophiles.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentRingActivating/Deactivating EffectDirecting Effect
Hydroxyl (-OH)Phenol RingStrongly ActivatingOrtho, Para
Fluoro (-F)Phenyl RingDeactivating (Inductive) / Activating (Resonance)Ortho, Para
Trifluoromethyl (-CF3)Phenyl RingStrongly DeactivatingMeta

Biological Interactions and Mechanistic Studies of 4 2 Fluoro 3 Trifluoromethylphenyl Phenol and Its Analogs

Investigation of Molecular Targets and Binding Affinities

The molecular targets for phenolic compounds are diverse, and the introduction of fluorine and trifluoromethyl groups can significantly modulate binding affinities and selectivity. mdpi.com

The substitution pattern of 4-(2-fluoro-3-trifluoromethylphenyl)phenol suggests it could be a candidate for enzyme modulation. While specific kinase inhibition studies for this exact compound are not readily found, research on analogous structures provides valuable insights. For instance, coumarins bearing a functionalized 3-phenyl ring have been identified as a promising scaffold for potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. frontiersin.org A series of 3-phenylcoumarin (B1362560) derivatives were shown to inhibit MAO-B, with the most potent derivative exhibiting an IC₅₀ value of 56 nM. frontiersin.org This indicates that the phenyl group, substituted with various moieties, can effectively interact with enzyme active sites.

The trifluoromethyl group is a key feature in many enzyme inhibitors, where it can enhance metabolic stability and binding affinity. mdpi.com The strategic placement of fluorine atoms is a common tactic in drug design to modulate the activity of bioactive molecules. nih.gov Although direct evidence is pending, the structural elements of this compound warrant its investigation as a potential modulator of various enzyme systems, including kinases.

Table 1: MAO-B Inhibition by Selected 3-Phenylcoumarin Derivatives

CompoundSubstituents on 3-phenyl ringMAO-B Inhibition (%) at 1 µMIC₅₀ (nM)
14-(trifluoromethyl)Not Reported56
223-fluoro-4-hydroxy>70%Not Reported

The phenolic structure of the target compound makes it a candidate for interaction with steroid hormone receptors, such as the estrogen receptor (ER) and the progesterone (B1679170) receptor (PR).

Progesterone Receptor (PR): Research into novel PR antagonists has explored scaffolds containing trifluoromethylphenyl groups. A study on B-(trifluoromethyl)phenyl phosphine (B1218219)–borane derivatives identified them as a new class of PR antagonists. mdpi.comresearchgate.net The most potent compound in this series, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine (B8648776)–borane, displayed an IC₅₀ value of 0.54 μM. mdpi.comresearchgate.net Docking simulations suggested that the hydrophobic interactions of the substituted phenyl ring are crucial for ligand activity. mdpi.com This highlights the potential for trifluoromethyl-substituted phenyl structures to act as antagonists for the progesterone receptor.

Table 2: Progesterone Receptor Antagonistic Activity of B-(trifluoromethyl)phenyl Phosphine–Borane Derivatives

CompoundStructureIC₅₀ (µM)
B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane(4-CF₃-C₆H₄)-P(c-Pr)₃-BH₃0.54

Estrogen Receptor (ER): Fluorinated compounds have been investigated for their interaction with the estrogen receptor. Studies on fluorotelomer alcohols have demonstrated their estrogen-like properties, including the ability to promote proliferation in the ER-positive breast cancer cell line MCF-7. nih.gov Specifically, 1H,1H,2H,2H-perfluorooctan-1-ol (6:2 FTOH) and 1H,1H,2H,2H-perfluorodecan-1-ol (8:2 FTOH) were shown to up-regulate the expression of estrogen-responsive genes such as the progesterone receptor (PGR) and trefoil factor 1. nih.gov Furthermore, the development of fluorinated ligands for ER imaging, such as a fluorine-18 (B77423) labeled pyrazole (B372694) triol, underscores the compatibility of fluorinated phenols with the ER binding pocket. nih.gov These findings suggest that this compound could potentially interact with the estrogen receptor, although its specific agonist or antagonist activity would require experimental confirmation.

Mechanistic Elucidation of Biological Actions

The biological effects of small molecules are underpinned by their specific interactions with target proteins and their subsequent influence on cellular pathways.

The fluorine and trifluoromethyl groups on the phenyl ring, along with the phenolic hydroxyl group, are key determinants of the non-covalent interactions that this compound can form. Fluorine can participate in hydrogen bonding, and the trifluoromethyl group, while generally considered lipophilic, can also engage in non-covalent interactions that influence binding. nih.govmdpi.com

Studies on structurally related compounds provide insight into these potential interactions. For example, the crystal structure analysis of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol revealed the presence of an intramolecular O—H⋯N hydrogen bond. nih.gov The packing of these molecules in the crystal is stabilized by a network of C⋯H/H⋯C, H⋯H, F⋯H/H⋯F, and O⋯H/H⋯O interactions. nih.gov Similarly, the structure of (E)-4-fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol shows both intramolecular O—H⋯N and intermolecular O—H⋯O hydrogen bonds. researchgate.net These examples demonstrate the capability of the substituted phenol (B47542) motif to form specific hydrogen bonds, which are critical for stabilizing ligand-receptor complexes. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can also modulate the acidity of the phenolic proton, thereby influencing its hydrogen-bonding capabilities. nih.gov

Table 3: Physicochemical Properties of Representative Fluorinated Phenols

CompoundpKalogD₇.₄
Polyfluorinated derivative 37.96Not Reported
Sulfoxide phenol 107.93Not Reported

*Data from a study on fluorinated carboxylic acid bioisosteres, where specific compound structures for '3' and '10' are detailed in the source. nih.gov

Analogs of this compound have been shown to exert significant effects on various cellular processes.

Cell Proliferation and Invasion: A novel retinoid derivative, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells. nih.gov This compound was found to upregulate the expression of cellular retinoic acid-binding protein 2 (CRABP2) and downregulate fatty acid-binding protein 5 (FABP5), suggesting a mechanism by which it exerts its anti-cancer effects. nih.gov

In contrast, certain fluorinated compounds can promote cell proliferation. As mentioned earlier, fluorotelomer alcohols were found to stimulate resting MCF-7 breast cancer cells to re-enter the synthesis phase (S-phase) of the cell cycle, demonstrating a proliferative effect. nih.gov These compounds also influenced the expression of genes involved in cell proliferation and differentiation, such as the progesterone receptor and ERBB2. nih.gov

Cell Signaling: The interaction of ligands with their receptors typically triggers a cascade of intracellular signaling events. For instance, progesterone receptor antagonists can block the signaling pathways normally activated by progesterone. rndsystems.com While the specific signaling pathways affected by this compound have not been elucidated, its potential interaction with steroid receptors suggests it could modulate pathways critical for cell growth and function. For example, signaling pathways involving transcription factors like interferon regulatory factor 3 (IRF-3) or components of the TGF-β pathway like SMAD proteins are fundamental to cellular responses and could be indirectly affected by compounds that modulate receptor activity. cellsignal.comcellsignal.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For fluorinated phenyl derivatives, SAR investigations often focus on the number and position of the fluorine and trifluoromethyl substituents.

The study of B-(trifluoromethyl)phenyl phosphine–borane derivatives as progesterone receptor antagonists provides a clear SAR insight. mdpi.comresearchgate.net The antagonistic activity was dependent on the nature of the phosphine moiety attached to the B-(trifluoromethyl)phenyl group. A docking simulation indicated that a tricyclopropylphosphine moiety was particularly effective, suggesting that the size and hydrophobicity of this group are important for optimal interaction with the receptor's ligand-binding domain. mdpi.comresearchgate.net

In the series of 3-phenylcoumarin-based MAO-B inhibitors, the substitution on the 3-phenyl ring was critical for inhibitory potency. frontiersin.org A 4-(trifluoromethyl)phenyl substituent resulted in a highly potent inhibitor (IC₅₀ = 56 nM), demonstrating the favorable contribution of this group to the binding affinity. frontiersin.org

General principles of SAR for fluorinated compounds indicate that the trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins. mdpi.com The position of the fluorine atom can fine-tune the electronic properties and conformation of the molecule, leading to improved selectivity and potency. nih.gov The weak acidity of fluorinated phenols, with pKa values typically ranging from 8 to 12, is another factor that can be modulated to optimize biological activity. nih.gov These SAR principles suggest that systematic modifications of the this compound scaffold could lead to the development of potent and selective modulators of various biological targets.

Impact of Fluorine and Trifluoromethyl Substitution on Biological Potency

The fluorine atom at the ortho position is a small, highly electronegative substituent. Its presence can influence the conformation of the biphenyl (B1667301) rings, affecting how the molecule fits into a biological target's binding pocket. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of the phenolic hydroxyl group, which is often a critical site for hydrogen bonding interactions with enzymes or receptors. nih.govmdpi.com This modification can either enhance or decrease binding affinity depending on the specific electronic requirements of the binding site.

The trifluoromethyl group at the meta position is a bulky and strongly electron-withdrawing substituent. It is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. mdpi.com The CF3 group's size can also lead to enhanced van der Waals interactions within a binding pocket, potentially increasing potency. In several documented cases, the replacement of a methyl group with a trifluoromethyl group has led to a significant boost in biological activity. nih.gov For instance, studies on N,N'-diarylguanidines have shown that substituting an iodo group with a trifluoromethyl group can nearly double the binding affinity for the PCP binding site of the NMDA receptor. nih.gov

The combination of both an ortho-fluoro and a meta-trifluoromethyl group, as seen in this compound, presents a unique electronic and steric profile. Research on LFA-1/ICAM inhibitors has demonstrated that 2,3-disubstitution on an aryl ring with electron-withdrawing groups like chlorine and trifluoromethyl can lead to a significant enhancement in inhibitory activity. researchgate.net This suggests that the specific substitution pattern in this compound is likely to confer potent biological activity.

Comparative Analysis with Structural Analogs

To elucidate the structure-activity relationships (SAR) of this compound, it is instructive to compare it with its structural analogs. The biological activity of biphenyl derivatives is highly dependent on the nature and position of their substituents.

Studies on fluorinated biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors have shown that the introduction of fluorine atoms can significantly boost anti-HIV activity. For example, double fluorination at the 3,5-positions of a phenyl ring resulted in compounds with substantially improved inhibitory activity compared to their single fluorine-substituted counterparts. nih.gov This highlights the general principle that strategic fluorination is a powerful tool for enhancing potency.

The following table summarizes the biological activities of various substituted biphenyl analogs, providing a comparative context for understanding the potential effects of the substitutions in this compound.

Compound/AnalogSubstitution PatternBiological Target/ActivityObserved Effect
2,3-Disubstituted Aryl Cinnamides 2-Chloro, 3-TrifluoromethylLFA-1/ICAM InhibitionEnhanced inhibitory activity (IC50 values of 0.5 and 0.1 nM for compounds with two CF3 groups). researchgate.net
N-(1-naphthyl)-N′-aryl-N′-methylguanidines 3-TrifluoromethylNMDA Receptor (PCP binding site)Nearly 2-fold increase in binding affinity compared to the 3-iodo analog. nih.gov
Fluorinated Biphenyl-diarylpyrimidines 3,5-DifluoroHIV-1 Reverse TranscriptaseSignificantly improved inhibitory activity (EC50 values from 1.8 to 35.9 nmol/L) compared to mono-fluorinated derivatives. nih.gov
Phenols and Polyphenols Various (including fluorinated analogs)Carbonic Anhydrase (CA) InhibitionA fluorinated dodoneine (B1263199) analog (compound 39) inhibited all tested hCA isoforms. nih.gov

Interactive Data Table: Biological Activity of Substituted Biphenyl Analogs

Compound/AnalogSubstitution PatternBiological Target/ActivityObserved Effect
2,3-Disubstituted Aryl Cinnamides2-Chloro, 3-TrifluoromethylLFA-1/ICAM InhibitionEnhanced inhibitory activity (IC50 values of 0.5 and 0.1 nM for compounds with two CF3 groups). researchgate.net
N-(1-naphthyl)-N′-aryl-N′-methylguanidines3-TrifluoromethylNMDA Receptor (PCP binding site)Nearly 2-fold increase in binding affinity compared to the 3-iodo analog. nih.gov
Fluorinated Biphenyl-diarylpyrimidines3,5-DifluoroHIV-1 Reverse TranscriptaseSignificantly improved inhibitory activity (EC50 values from 1.8 to 35.9 nmol/L) compared to mono-fluorinated derivatives. nih.gov
Phenols and PolyphenolsVarious (including fluorinated analogs)Carbonic Anhydrase (CA) InhibitionA fluorinated dodoneine analog (compound 39) inhibited all tested hCA isoforms. nih.gov

The data from these analogs collectively suggest that the 2-fluoro and 3-trifluoromethyl substitutions in this compound are likely to confer significant biological activity. The electron-withdrawing properties and steric bulk of these groups are key determinants of potency and selectivity toward various biological targets. Further empirical studies on the specific compound are necessary to fully elucidate its biological interaction profile and mechanistic underpinnings.

Lack of Sufficient Data for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient information to generate a detailed article on the chemical compound This compound that adheres to the specified outline.

The requested topics—including its role as a synthetic intermediate, applications in medicinal chemistry, agrochemical development, and materials science—require specific research findings that are not present in the accessible literature for this particular compound.

Searches have yielded information on structurally related but distinct molecules, such as:

4-Fluoro-3-trifluoromethylphenol : A phenol derivative with a single aromatic ring. google.comgoogle.comchemimpex.comtcichemicals.comfishersci.com

4-(4-Fluoro-3-trifluoromethylphenyl)phenol : A biphenyl compound where the fluorine atom is at a different position (4'-position) on the second phenyl ring. sigmaaldrich.com

2'-Fluoro-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol : A biphenyl compound featuring a trifluoromethoxy (-OCF₃) group instead of the requested trifluoromethyl (-CF₃) group. nih.gov

While these related compounds have documented roles in various fields of chemistry, this information cannot be accurately extrapolated to This compound . The precise positioning of the fluoro and trifluoromethyl groups on the biphenyl scaffold is critical to a molecule's chemical properties and biological activity. Using data from different isomers or analogues would result in a scientifically inaccurate article that does not focus solely on the requested compound.

The absence of detailed research findings indicates that This compound may be a novel or niche chemical, likely synthesized for specific research purposes that have not been widely published, or it may be a compound available from suppliers for early-stage discovery research where detailed application data has not yet been generated. sigmaaldrich.com

Due to the strict requirement to focus exclusively on This compound and the lack of specific data for this molecule, it is not possible to provide the requested in-depth article.

Applications in Chemical Sciences and Advanced Materials

Potential in Materials Science

Liquid Crystal Applications

The field of liquid crystals (LCs), particularly for display applications, heavily relies on materials with precisely tuned physical properties, and fluorinated compounds are essential components in modern LC formulations. researchgate.net The inclusion of fluorine atoms or fluorine-containing groups like trifluoromethyl into organic molecules can lead to significant and beneficial changes in their chemical and physical characteristics. nih.gov These changes are attributable to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. nih.gov

The structural framework of 4-(2-Fluoro-3-trifluoromethylphenyl)phenol is of particular interest for constructing calamitic (rod-shaped) liquid crystals. The lateral fluorine atom and the bulky, strongly electron-withdrawing trifluoromethyl group play crucial roles:

Dielectric Anisotropy (Δε): The trifluoromethyl group is a powerful electron-attracting group. nih.gov Its presence, along with the fluoro-substituent, can generate a strong molecular dipole moment. researchgate.net The strategic placement of these groups can lead to materials with high negative dielectric anisotropy, a property essential for vertically aligned (VA) mode liquid crystal displays (LCDs).

Mesophase Behavior and Stability: Lateral substituents are known to influence the transition temperatures and the stability of various liquid crystalline phases (mesophases). biointerfaceresearch.com For instance, lateral fluoro-substituents have been shown to reduce melting points and enhance the stability of tilted smectic phases. biointerfaceresearch.com Research on four-ring liquid crystals incorporating a 3-fluoro-4-trifluoromethylphenyl group has demonstrated the formation of stable nematic phases over a wide temperature range. figshare.com The clearing point for one such compound with a propyl alkyl chain was found to be as high as 267°C, indicating exceptional thermal stability of the nematic phase. figshare.com

Viscosity: The introduction of fluorine can also be used to develop liquid crystals with low viscosity, which is a critical parameter for achieving fast switching times in high-performance displays. nih.gov

The synthesis of liquid crystals often involves incorporating moieties like this compound into larger, more complex molecules, such as multi-ring biphenyls or terphenyls, through reactions like the Suzuki cross-coupling. figshare.comresearchgate.net

Table 1: Phase Transition Temperatures of Related Fluorinated Liquid Crystals

This table presents data for a homologous series of 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl[trans, trans-1,1ʹ-bicyclohexyl]-4-yl)1,1ʹ-biphenyls, which incorporate a similar fluorinated phenyl group. The data illustrates the influence of the alkyl chain length on the mesophase behavior.

Alkyl Chain (n)Phase Transitions (°C)Mesophase
2Cr 141 N 255 INematic
3Cr 137 N 267 INematic
4Cr 129 N 262 INematic
5Cr 125 N 251 INematic

Data sourced from research on four-ring fluorinated liquid crystals with a trifluoromethyl group. figshare.com Cr = Crystal, N = Nematic, I = Isotropic Liquid.

Analytical Chemistry Applications

In analytical chemistry, the accurate identification and quantification of chemical compounds are paramount. The phenolic nature of this compound presents specific challenges for certain analytical techniques, which can be overcome through chemical modification.

Utility in Derivatization for Enhanced Chromatographic Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing complex mixtures of volatile compounds. phenomenex.com However, the direct analysis of phenolic compounds like this compound by GC is often problematic. The polar hydroxyl (-OH) group can cause undesirable interactions with the GC column's stationary phase, leading to broad, tailing peaks and poor resolution. gnest.org Furthermore, many phenols have relatively high boiling points and are not sufficiently volatile for GC analysis. phenomenex.comnih.gov

To address these issues, a derivatization step is essential prior to GC analysis. gnest.orgnih.gov Derivatization is a chemical reaction that transforms the analyte into a more suitable form for analysis by converting the polar functional group into a less polar, more volatile, and more thermally stable derivative. nih.gov For phenols, this typically involves replacing the active hydrogen of the hydroxyl group. phenomenex.com

Common derivatization methods applicable to this compound include:

Silylation: This is a widely used technique where a silylating reagent replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for derivatizing phenols. researchgate.net The resulting silyl (B83357) ether is significantly more volatile and less polar, leading to improved peak shape and sensitivity in GC analysis. phenomenex.com

Acylation (Acetylation): In this method, the phenol (B47542) is converted to an ester, typically using acetic anhydride (B1165640) in an alkaline medium. gnest.org This process is simple, inexpensive, and efficient for derivatizing phenols for GC analysis. gnest.org

Alkylation (Methylation): Reagents like diazomethane (B1218177) can be used to convert phenols into their corresponding methyl ethers (anisoles). epa.gov However, due to the hazardous nature of diazomethane, this method is used less frequently. epa.gov

While specific research detailing the derivatization of this compound is not prominent, the application of these standard, well-established methods for phenols is the accepted procedure for its quantitative analysis by GC, as implied in patents where GC is used for product quantification. google.comgoogle.comtcichemicals.com

Table 2: Common Derivatization Reagents for Phenolic Compounds in GC Analysis

This table summarizes common reagents used to derivatize phenols, including their mechanism and the type of derivative formed.

Reagent ClassExample ReagentAbbreviationDerivative Formed
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) Ether
SilylationN-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS) Ether
AcylationAcetic Anhydride-Acetate Ester
AlkylationDiazomethane-Methyl Ether (Anisole)

Information compiled from general derivatization literature. phenomenex.comgnest.orgresearchgate.netepa.gov

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The synthesis of complex fluorinated biphenyls often relies on established techniques like the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This method involves coupling an aryl boronic acid with an aryl halide and has been successfully used to create a variety of fluorinated biphenyl (B1667301) compounds in good to excellent yields. nih.gov However, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Emerging avenues include:

Green Fluorinating Agents: Research is shifting away from harsh or environmentally persistent reagents. acs.org The development and implementation of new, safer fluorinating agents are critical for sustainable industrial-scale production.

C-H Activation: A significant goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Developing catalytic systems that can directly couple the two aromatic rings of the target molecule without pre-functionalization (e.g., creating boronic acids or halides) would represent a major leap in atom economy and process efficiency.

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For 4-(2-Fluoro-3-trifluoromethylphenyl)phenol and its derivatives, advanced modeling can provide deep insights before a single gram is synthesized in the lab.

Predicting Reactivity and Stability: Global reactivity parameters can be calculated to suggest the stability of a compound in redox reactions. acs.org Molecular Electrostatic Potential (MEP) analysis helps visualize the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack and predicting how the molecule will interact with other molecules, such as biological receptors or other monomers in a polymer. acs.org

In Silico Screening: By modeling the interactions of virtual libraries of derivatives with specific biological targets or material interfaces, researchers can prioritize the most promising candidates for synthesis. This predictive design approach saves significant time and resources, focusing laboratory efforts on compounds with the highest probability of success.

Exploration of Novel Biological Targets and Therapeutic Modalities

The presence of a trifluoromethyl group is a hallmark of many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. wikipedia.org The this compound structure is a prime candidate for exploration in medicinal chemistry.

Anti-inflammatory Agents: The structurally related compound Flufenamic acid, which also contains a trifluoromethylphenyl group, is a known nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. wikipedia.org Future research could investigate whether this compound or its derivatives exhibit similar or improved inhibitory activity against COX or other inflammatory targets like lipoxygenase. nih.govresearchgate.net

Anticancer and Antimicrobial Agents: Various heterocyclic derivatives incorporating trifluoromethylphenyl moieties have shown promising cytotoxic activity against cancer cell lines and potent growth inhibition of drug-resistant bacteria. researchgate.netmdpi.com The biphenyl phenol (B47542) scaffold could serve as a starting point for developing new classes of anticancer or antimicrobial drugs, potentially targeting enzymes like aldo-keto reductases or bacterial enoyl-ACP reductases. wikipedia.orgresearchgate.net

Metabolic Disease Modulators: Pyrazoline derivatives with trifluoromethylphenyl groups have been evaluated for antidiabetic activity through α-glucosidase inhibition. nih.gov This suggests that the title compound could be used as a fragment or lead structure in programs targeting metabolic disorders.

Integration into Next-Generation Functional Materials

The unique properties imparted by fluorine—such as high thermal stability, chemical inertness, and hydrophobicity—make organofluorine compounds highly valuable in materials science. numberanalytics.comnih.gov The combination of a rigid biphenyl structure, a reactive phenol group, and strategic fluorination makes this compound an intriguing building block for advanced materials.

High-Performance Polymers: The phenol group provides a handle for polymerization reactions. This could allow the molecule to be incorporated as a monomer into polymers like polyethers or polyesters. The resulting fluorinated polymers would be expected to exhibit high thermal stability, chemical resistance, and specific optical or electrical properties, making them suitable for aerospace, electronics, or specialty coatings. numberanalytics.comman.ac.uk

Liquid Crystals: Biphenyl structures are common cores for liquid crystal molecules. The specific substitution pattern and resulting dipole moment of this compound could be exploited in the design of new liquid crystal materials for display technologies. nih.gov

Organic Electronics: Fluorinated organic semiconductor materials are sought after for next-generation flexible electronics due to their stability and tunable electronic properties. techconnect.org The defined structure of this molecule could be integrated into organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or organic solar cells. nih.gov

Multidisciplinary Approaches in Fluorine Chemistry Research

The future of research on specialized molecules like this compound lies in the convergence of multiple scientific disciplines. nih.govnih.gov The complexity and potential of fluorine chemistry demand a collaborative approach to overcome challenges and maximize opportunities.

This integrated strategy involves:

Chemistry and Biology Interface: Synthetic chemists are needed to devise efficient and sustainable routes to the molecule and its derivatives. nih.gov These compounds can then be used by chemical biologists as probes to investigate biological processes or as lead compounds in drug discovery programs targeting cancer or infectious diseases. nih.gov

Materials Science and Engineering: Collaboration between chemists and materials scientists is essential to integrate fluorinated building blocks into functional devices and materials. man.ac.uk This includes polymer scientists who can create and characterize new polymers, and physicists and engineers who can test their performance in applications like sensors or flexible electronics. techconnect.org

Computational and Experimental Synergy: A continuous feedback loop between computational modeling and experimental validation is crucial. nih.govacs.org Theoretical predictions can guide experimental work, while experimental results provide the data needed to refine and improve the accuracy of computational models, accelerating the entire research and development cycle.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluoro-3-trifluoromethylphenyl)phenol, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling between fluorinated aryl halides and boronic acid derivatives. For example:

Step 1 : Prepare 2-fluoro-3-trifluoromethylphenylboronic acid.

Step 2 : Couple with 4-bromophenol under Pd catalysis (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) and solvent (e.g., DMF/H₂O) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.

  • Characterization : Validate intermediates via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm), HPLC (purity >98%), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions).
  • FT-IR : Detect phenolic -OH stretch (~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • Melting Point Analysis : Compare experimental values (e.g., 77–82°C) with literature to assess purity .
  • HPLC-MS : Quantify impurities (e.g., residual solvents or unreacted intermediates) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Conflicting data on hydrolysis or oxidation can arise from solvent effects or trace metal catalysts. To address this:

Controlled pH Studies : Perform reactions in buffered solutions (pH 2–12) and monitor via UV-Vis spectroscopy (e.g., absorbance changes at 270 nm for phenolic degradation).

Kinetic Analysis : Use pseudo-first-order kinetics to compare degradation rates.

Mass Spectrometry : Identify byproducts (e.g., quinones from oxidation) .
Example: Under acidic conditions (pH <3), the compound may undergo demethylation , while alkaline conditions (pH >10) favor oxidative coupling .

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 or kinases). Fluorine atoms enhance binding via halogen bonds (e.g., with backbone carbonyls) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to calculate binding free energies (MM-PBSA).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values from cytotoxicity assays) .

Q. What are the challenges in analyzing fluorine-specific interactions in NMR, and how can they be mitigated?

  • Methodological Answer :
  • Challenges :
  • ¹⁹F NMR signal splitting due to coupling with adjacent protons.
  • Low sensitivity and broad peaks from quadrupolar relaxation.
  • Solutions :
  • Use deuterated solvents (e.g., DMSO-d₆) to minimize background interference.
  • Apply inverse-gated decoupling to suppress ¹H-¹⁹F coupling.
  • Reference chemical shifts to CFCl₃ or internal standards (e.g., trifluoroacetic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.